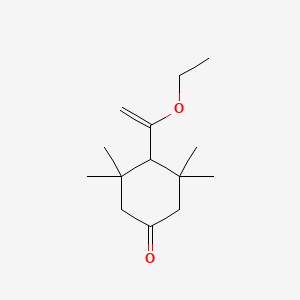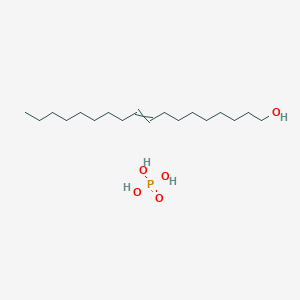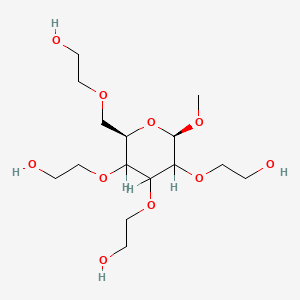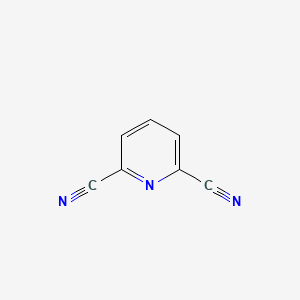
Pyridine-2,6-dicarbonitrile
概要
説明
Pyridine-2,6-dicarbonitrile is a heterocyclic dinitrile . It has the molecular formula C7H3N3 and a molecular weight of 129.12 . It is used as an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development processes and in chemical and pharmaceutical synthesis processes .
Synthesis Analysis
Pyridine-2,6-dicarbonitrile can be synthesized through various methods. One method involves the biotransformation of Pyridine-2,6-dicarbonitrile by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . Another method involves the condensation reaction of the appropriate acyl chlorides and aromatic amides . It can also be synthesized by Sonogashira coupling reactions .Molecular Structure Analysis
The molecular structure of Pyridine-2,6-dicarbonitrile consists of a pyridine ring with two cyano groups attached at the 2 and 6 positions . The compound is a solid at 20 degrees Celsius .Chemical Reactions Analysis
Pyridine-2,6-dicarbonitrile can undergo various chemical reactions. It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine . It can also be used to synthesize substituted pyridine products .Physical And Chemical Properties Analysis
Pyridine-2,6-dicarbonitrile is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 128.0 degrees Celsius . The compound is air-sensitive and should be stored under inert gas .科学的研究の応用
Corrosion Inhibition
- Pyridine derivatives, including those related to Pyridine-2,6-dicarbonitrile, have been studied for their corrosion inhibition properties. Ansari et al. (2015) investigated the inhibition effect of certain pyridine derivatives on mild steel in hydrochloric acid. These derivatives showed significant corrosion inhibition efficiency, attributed to the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2015).
- Sudheer and Quraishi (2014) also explored the corrosion protection efficiency of pyridine derivatives. Their research revealed high inhibition efficiency, highlighting the potential of these compounds in corrosion protection applications (Sudheer & Quraishi, 2014).
Antimicrobial Properties
- Koszelewski et al. (2021) conducted a study on the antimicrobial properties of certain pyridine derivatives. These compounds showed significant biological activity against various types of bacteria, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).
Synthesis and Material Science
- Guo et al. (2007) presented mechanistic studies leading to a new procedure for rapid microwave-assisted generation of pyridine-3,5-dicarbonitrile libraries. This work indicates the role of such compounds in facilitating efficient and high-throughput synthesis in material science (Guo, Thompson, Reddy, Mutter, & Chen, 2007).
- Baghernejad (2014) described the synthesis of pyridine dicarbonitriles using nano-TiO2 as a catalyst. This highlights the application of pyridine dicarbonitriles in catalysis and nanotechnology (Baghernejad, 2014).
Electrochemistry
- Schiavon et al. (1985) explored the use of poly-2,5- and poly-2,6-pyridine coatings in electrochemistry. Their research indicated that poly-2,5-pyridine films displayed reversible cathodic cycles, suggesting their application in developing electroactive polymers (Schiavon, Zotti, & Bontempelli, 1985).
Safety and Hazards
Pyridine-2,6-dicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
Pyridine-2,6-dicarbonitrile, also known as 2,6-Pyridinedicarbonitrile, is a heterocyclic dinitrile It has been reported that the compound undergoes biotransformation by rhodococcus erythropolis a4 .
Mode of Action
The interaction of Pyridine-2,6-dicarbonitrile with its targets results in its biotransformation to 6-cyanopyridine-2-carboxamide . This transformation is a key aspect of its mode of action.
Biochemical Pathways
It’s known that the compound can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine .
Result of Action
It’s known that the compound undergoes biotransformation to 6-cyanopyridine-2-carboxamide .
特性
IUPAC Name |
pyridine-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMXMIWHVZGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1035912-58-3 | |
| Record name | 2,6-Pyridinedicarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50183130 | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-dicarbonitrile | |
CAS RN |
2893-33-6 | |
| Record name | 2,6-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-Pyridinedicarbonitrile a valuable ligand in coordination chemistry?
A1: 2,6-Pyridinedicarbonitrile possesses a tridentate N-donor structure, making it a versatile ligand for coordinating with transition metals. [] This coordination can lead to the formation of complexes with interesting photophysical properties, as demonstrated by its ability to form fluorescent complexes with rhodium and iridium. [] The presence of the nitrile groups also offers potential for further functionalization, broadening its applicability in materials design.
Q2: How does 2,6-Pyridinedicarbonitrile contribute to the development of heterogeneous catalysts?
A2: 2,6-Pyridinedicarbonitrile serves as a precursor for covalent triazine frameworks (CTFs). [] These CTFs, with their high surface area and tunable structure, can act as supports for metal nanoparticles and single-atom catalysts. A study demonstrated this by utilizing a 2,6-pyridinedicarbonitrile-derived CTF to support a synergistic structure of Palladium single atoms (Pd1) and Palladium nanoparticles (PdNPs). This catalyst exhibited high activity and selectivity for CO2 hydrogenation to formate under ambient conditions. []
Q3: Can 2,6-Pyridinedicarbonitrile be utilized in the design of organic photoredox catalysts?
A3: Yes, derivatives of 2,6-Pyridinedicarbonitrile can function as organic photoredox catalysts. [] By incorporating electron-donating groups onto the pyridine ring, researchers can tune the molecule's photophysical and electrochemical properties, optimizing its performance in photoredox reactions. These modifications influence the catalyst's absorption and emission spectra, redox potentials, and ultimately, its catalytic activity. []
Q4: What are some challenges associated with using 2,6-Pyridinedicarbonitrile in research?
A4: Despite its versatility, working with 2,6-Pyridinedicarbonitrile presents certain challenges. The synthesis of its derivatives, particularly those with complex donor-acceptor architectures, can be demanding. [] Additionally, optimizing the performance of 2,6-pyridinedicarbonitrile-based catalysts often requires extensive fine-tuning of reaction parameters and catalyst structure, demanding careful experimental design and analysis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





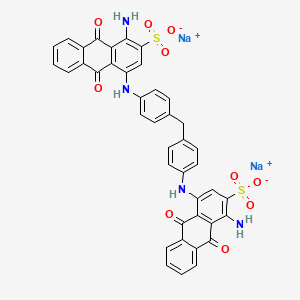
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
